Cas no 92519-91-0 (4H-1-Benzopyran-4-one,2-(3,6-dihydroxy-2-methoxyphenyl)-5,7-dihydroxy-8-methoxy-)

4H-1-Benzopyran-4-one,2-(3,6-dihydroxy-2-methoxyphenyl)-5,7-dihydroxy-8-methoxy- 化学的及び物理的性質
名前と識別子
-
- 4H-1-Benzopyran-4-one,2-(3,6-dihydroxy-2-methoxyphenyl)-5,7-dihydroxy-8-methoxy-
- 2-(3,6-dihydroxy-2-methoxyphenyl)-5,7-dihydroxy-8-methoxychromen-4-one
- Viscidulin III
- 1',2',5,7-tetrahydroxy-2',8-dimethoxy-flavone
- 2',5,5',7-Tetrahydroxy-6',8-dimethoxyflavone
- 5,7,2',5'-tetrahydroxy-8,6'-dimethoxyflavone
- Ganhuangenin
- Sb 1
- [ "Ganhuangenin" ]
- FS-9159
- 4H-1-Benzopyran-4-one, 2-(3,6-dihydroxy-2-methoxyphenyl)-5,7-dihydroxy-8-methoxy-
- AKOS032948541
- ViscidulinIII
- DTXSID60239031
- 92519-91-0
- 5,7,3',6'-Tetrahydroxy-8,2'-dimethoxyflavone
- B0005-155874
- 2-(3,6-dihydroxy-2-methoxyphenyl)-5,7-dihydroxy-8-methoxy-4H-chromen-4-one
- 5,7,2',5'-Tetrahydroxy-8,6'-dimethoxy flavone
- CHEMBL465771
- LMPK12111314
- BDBM50478453
- SCHEMBL5311261
- 2-(3,6-dihydroxy-2-methoxy-phenyl)-5,7-dihydroxy-8-methoxy-chromen-4-one
- Viscidulin Ⅲ
- DA-78901
- DTXCID80161522
-
- インチ: InChI=1S/C17H14O8/c1-23-15-8(19)4-3-7(18)14(15)12-6-10(21)13-9(20)5-11(22)16(24-2)17(13)25-12/h3-6,18-20,22H,1-2H3
- InChIKey: CPFJPTACQDZPLS-UHFFFAOYSA-N
- SMILES: COC1=C(C=CC(=C1C2=CC(=O)C3=C(C(=C(C=C3O)O)OC)O2)O)O
計算された属性
- 精确分子量: 346.06900
- 同位素质量: 346.06886740g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 氢键受体数量: 8
- 重原子数量: 25
- 回転可能化学結合数: 3
- 複雑さ: 535
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.3
- トポロジー分子極性表面積: 126Ų
じっけんとくせい
- Color/Form: Yellow powder
- 密度みつど: 1.6±0.1 g/cm3
- Boiling Point: 673.7±55.0 °C at 760 mmHg
- フラッシュポイント: 251.5±25.0 °C
- PSA: 129.59000
- LogP: 2.29960
- じょうきあつ: 0.0±2.1 mmHg at 25°C
4H-1-Benzopyran-4-one,2-(3,6-dihydroxy-2-methoxyphenyl)-5,7-dihydroxy-8-methoxy- Security Information
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:Store at 4 ℃, better at -4 ℃
4H-1-Benzopyran-4-one,2-(3,6-dihydroxy-2-methoxyphenyl)-5,7-dihydroxy-8-methoxy- 税関データ
- 税関コード:2914509090
- 税関データ:
中国税関コード:
2914509090概要:
2914509090は他の酸素含有基を含むケトンである。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用、アセトン申告包装
要約:
HS:2914509090その他の酸素機能を有するケトン付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:5.5% General tariff:30.0%
4H-1-Benzopyran-4-one,2-(3,6-dihydroxy-2-methoxyphenyl)-5,7-dihydroxy-8-methoxy- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2302-5 mg |
Viscidulin III |
92519-91-0 | 5mg |
¥4336.00 | 2022-04-26 | ||
TargetMol Chemicals | TN2302-5mg |
Viscidulin III |
92519-91-0 | 5mg |
¥ 1880 | 2024-07-19 | ||
A2B Chem LLC | AH93606-5mg |
Viscidulin III |
92519-91-0 | 5mg |
$660.00 | 2024-07-18 | ||
TargetMol Chemicals | TN2302-10mg |
Viscidulin III |
92519-91-0 | 10mg |
¥ 3150 | 2024-07-19 | ||
TargetMol Chemicals | TN2302-1mg |
Viscidulin III |
92519-91-0 | 1mg |
¥ 745 | 2024-07-19 | ||
A2B Chem LLC | AH93606-1mg |
Viscidulin III |
92519-91-0 | 1mg |
$599.00 | 2024-07-18 | ||
TargetMol Chemicals | TN2302-5 mg |
Viscidulin III |
92519-91-0 | 98% | 5mg |
¥ 10,500 | 2023-07-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | V70460-5mg |
2-(3,6-dihydroxy-2-methoxyphenyl)-5,7-dihydroxy-8-methoxychromen-4-one |
92519-91-0 | ,HPLC≥98% | 5mg |
¥4640.0 | 2023-09-06 | |
TargetMol Chemicals | TN2302-50mg |
Viscidulin III |
92519-91-0 | 50mg |
¥ 11200 | 2024-05-22 | ||
ChemFaces | CFN97488-5mg |
Viscidulin III |
92519-91-0 | >=98% | 5mg |
$413 | 2021-07-22 |
4H-1-Benzopyran-4-one,2-(3,6-dihydroxy-2-methoxyphenyl)-5,7-dihydroxy-8-methoxy- 関連文献
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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5. Back matter
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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7. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
Related Categories
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Flavonoids O-methylated flavonoids 8-O-methylated flavonoids
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Flavonoids 8-O-methylated flavonoids
- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone
4H-1-Benzopyran-4-one,2-(3,6-dihydroxy-2-methoxyphenyl)-5,7-dihydroxy-8-methoxy-に関する追加情報
Chemical Profile of 4H-1-Benzopyran-4-one,2-(3,6-dihydroxy-2-methoxyphenyl)-5,7-dihydroxy-8-methoxy- (CAS No. 92519-91-0)
4H-1-Benzopyran-4-one,2-(3,6-dihydroxy-2-methoxyphenyl)-5,7-dihydroxy-8-methoxy-, identified by its CAS number 92519-91-0, is a structurally complex heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule belongs to the benzopyranone class, a scaffold known for its broad spectrum of biological activities. The presence of multiple hydroxyl and methoxy substituents in its structure suggests potential interactions with various biological targets, making it a promising candidate for further investigation.
The chemical structure of 4H-1-Benzopyran-4-one,2-(3,6-dihydroxy-2-methoxyphenyl)-5,7-dihydroxy-8-methoxy- can be described as a fused system consisting of a benzene ring and a pyranone ring. The benzene ring is substituted with hydroxyl and methoxy groups at specific positions, which are critical for its biological activity. Specifically, the 3-hydroxy and 6-hydroxy groups on the phenyl ring contribute to its potential antioxidant properties, while the methoxy group at the 2-position may influence its metabolic stability and bioavailability.
Recent studies have highlighted the importance of benzopyranone derivatives in drug discovery. These compounds have been shown to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities. The structural features of 4H-1-Benzopyran-4-one,2-(3,6-dihydroxy-2-methoxyphenyl)-5,7-dihydroxy-8-methoxy- make it an intriguing candidate for further exploration in these areas.
In particular, the dihydroxy and dimethoxy substituents on the pyranone ring may enhance its binding affinity to biological targets. This is particularly relevant in the context of developing novel therapeutic agents that can modulate key signaling pathways involved in diseases such as cancer and inflammation. The hydroxyl groups are known to participate in hydrogen bonding interactions with proteins and nucleic acids, which can be exploited to design molecules with high specificity.
The synthesis of 4H-1-Benzopyran-4-one,2-(3,6-dihydroxy-2-methoxyphenyl)-5,7-dihydroxy-8-methoxy- involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between phenolic derivatives and ketones or aldehydes, followed by cyclization steps to form the benzopyranone core. The introduction of hydroxyl and methoxy groups typically involves hydrolysis or methylation reactions under controlled conditions.
The pharmacological profile of this compound is still under investigation, but preliminary studies suggest that it may possess significant therapeutic potential. For instance, its structural similarity to natural products known for their biological activities suggests that it could be a lead compound for drug development. Additionally, the presence of multiple functional groups provides opportunities for further chemical modification to enhance its pharmacokinetic properties.
One area of particular interest is the potential use of 4H-1-Benzopyran-4-one,2-(3,6-dihydroxy-2-methoxyphenyl)-5,7-dihydroxy-8-methoxy as an antioxidant agent. Reactive oxygen species (ROS) are implicated in various pathological processes, including inflammation and cancer. Compounds that can scavenge ROS or inhibit their production have shown promise in preclinical studies. The hydroxyl groups in this molecule are well-positioned to interact with ROS through redox reactions.
Another exciting possibility is the exploration of 4H-1-Benzopyran-4-one,2-(3,6-dihydroxy-2-methoxyphenyl)-5,7-dihydroxy-8-methoxy as an anticancer agent. Cancer cells often exhibit altered signaling pathways that contribute to their uncontrolled growth and resistance to therapy. By targeting these pathways with small molecules like benzopyranones, researchers aim to develop treatments that can selectively inhibit cancer cell proliferation while minimizing side effects on healthy cells.
The development of novel anticancer agents requires a thorough understanding of their mechanism of action. Initial studies on 4H-1-Benzopyran-4-one,2-(3,6-dihydroxy-2-methoxyphenyl)-5,7-dihydroxy may involve cell-based assays to assess its ability to induce apoptosis or inhibit cell cycle progression in cancer cell lines. Additionally,in vitro enzyme assays could provide insights into how it interacts with key enzymes involved in cancer-related signaling pathways.
The potential applications of 4H-1-Benzopyran are not limited to oncology; this compound may also have utility in other therapeutic areas such as neurodegenerative diseases and infectious diseases. For example,the antioxidant properties of benzopyranones have been explored in models of Alzheimer's disease,where oxidative stress is thought to play a significant role in neuronal damage.
In conclusion,4H-1-Benzopyrans
> (CAS No. 92519-91-0) represents a structurally intriguing molecule with potential therapeutic applications across multiple disease areas。 Its complex architecture, featuring multiple hydroxyl and methoxy substituents, makes it a versatile scaffold for further chemical exploration。 As research continues,this compound may emerge as a valuable tool for developing novel treatments targeting various human diseases。
